ethyl 3-formyl-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. indexcopernicus.commdpi.com This scaffold is prevalent in nature, forming the core of many natural products, including alkaloids from plants, fungi, and marine organisms. mdpi.com In medicinal chemistry, indole derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. ijpsr.com This has led to the development of numerous indole-based therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antidepressant properties. indexcopernicus.comnih.govnih.gov The chemical reactivity of the indole ring allows for extensive modification, enabling chemists to design and synthesize novel drug candidates for various diseases. nih.gov
Role of the Formyl Group in Indole Scaffolds for Synthetic Strategies
The presence of a formyl group (-CHO) at the 3-position of the indole ring in ethyl 3-formyl-1H-indole-2-carboxylate is of particular synthetic importance. This aldehyde functionality serves as a versatile chemical handle for a variety of organic transformations. It readily participates in condensation reactions, allowing for the extension of the molecular framework and the introduction of new functional groups and heterocyclic systems. researchgate.net For instance, the formyl group can react with active methylene (B1212753) compounds, hydrazines, and other nucleophiles to create a diverse array of derivatives. This reactivity is crucial for building complex molecular architectures, making formyl-indoles key starting materials in multi-step synthetic sequences aimed at producing novel bioactive compounds. researchgate.netresearchgate.net
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its utility as a synthetic precursor. One significant research avenue is its use in the synthesis of natural product analogues. For example, it serves as a starting material for the preparation of aplysinopsin and β-carboline thiohydantoin analogues through condensation reactions with various thiohydantoin and rhodanine (B49660) derivatives. researchgate.netresearchgate.net
Another major trajectory is in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. Researchers have utilized this compound to synthesize new indolyl-hydrazones that have shown potential as kinase inhibitors for the treatment of breast cancer. These studies highlight the role of this compound as a scaffold for generating compounds with potent biological activity. The exploration of its reactivity continues to open new avenues for the discovery of molecules with potential applications in medicine and materials science.
Physicochemical and Spectroscopic Data
The characterization of this compound is well-documented, providing a solid foundation for its use in synthesis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Physical Form | Solid |
| Melting Point | 186 °C |
Data sourced from publicly available chemical databases and research articles. researchgate.net
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| IR (cm⁻¹) | 1723, 1635, 1576, 1533 |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.22 (t, 3H, J=7.1 Hz, CH₃), 4.29 (q, 2H, J=7.1 Hz, CH₂), 7.35 (ddd, 1H, J=1.1, 7.2, 8.3 Hz, 5'-H), 7.51 (ddd, 1H, J=1.1, 7.2, 8.3 Hz, 6'-H), 7.61 (dd, 1H, J=0.8, 8.3 Hz, 7'-H), 8.24 (dd, 1H, J=1.1, 7.9 Hz, 4'-H), 10.51 (s, 1H, CHO), 12.80 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 14.1, 61.2, 114.0, 119.3, 123.2, 124.3, 125.6, 126.7, 133.5, 136.6, 161.0, 188.4 |
| MS (EI, m/z) | 217 (M⁺) |
Spectroscopic data from a study by Jakše et al. (2006). researchgate.net
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the formyl and ester groups makes this compound a valuable starting block for creating molecules with significant biological potential.
Synthesis of Aplysinopsin and β-Carboline Analogues
One of the notable applications of this compound is in the synthesis of analogues of marine alkaloids like aplysinopsins, which are known for their diverse biological activities. mdpi.com Researchers have demonstrated that this compound can undergo condensation reactions with active methylene compounds such as 2-thiohydantoin (B1682308), rhodanine, or thiobarbituric acid derivatives. researchgate.net These reactions efficiently yield aplysinopsin-like products and β-carboline thiohydantoin analogues, showcasing a straightforward synthetic route to complex heterocyclic systems from a readily available precursor. researchgate.netjst.go.jp
Development of Kinase Inhibitors for Cancer Research
In the quest for new anticancer agents, this compound has been employed as a precursor for the synthesis of novel kinase inhibitors. A recent study detailed the synthesis of a series of new indolyl-hydrazones by reacting the parent compound with various hydrazine (B178648) derivatives. Several of the synthesized compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7).
Table 3: In Vitro Cytotoxicity of Synthesized Indolyl-Hydrazone Derivatives against MCF-7 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| 5 (bis(hydrazine derivative)) | 2.73 ± 0.14 |
| 8 (Schiff base) | 4.38 ± 0.23 |
| 12 (hydrazone) | 7.03 ± 0.37 |
| Staurosporine (Standard) | 8.32 ± 0.43 |
Data from a 2023 study on indolyl-hydrazones as kinase inhibitors.
The results indicated that some of the new compounds were significantly more potent than the standard drug, staurosporine. Specifically, one derivative demonstrated a three-fold increase in activity, highlighting the potential of this chemical scaffold in developing effective anti-cancer therapies. The study further explored the mechanism of action, suggesting that the lead compound induces apoptosis in cancer cells.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMDXSOGQARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408416 | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-27-6 | |
| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Formyl 1h Indole 2 Carboxylate
Established Synthetic Routes
The most prominent and efficient method for the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate is the Vilsmeier-Haack reaction. This classic method is renowned for its effectiveness in the formylation of electron-rich aromatic and heteroaromatic compounds. semanticscholar.orgresearchgate.net
The standard and widely reported synthesis involves the direct formylation of the precursor, ethyl indole-2-carboxylate (B1230498), at the C-3 position. znaturforsch.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). znaturforsch.com The indole (B1671886) ring system, being electron-rich, is susceptible to electrophilic substitution, and the C-3 position is the most nucleophilic and sterically accessible site for this transformation. youtube.com
The successful synthesis of this compound via the Vilsmeier-Haack reaction is contingent on carefully controlled conditions. The reaction is typically initiated by preparing the Vilsmeier reagent at a low temperature before introducing the indole substrate.
A common procedure involves dissolving ethyl indole-2-carboxylate in DMF and adding this solution dropwise to a pre-formed mixture of POCl₃ and DMF. znaturforsch.com The reaction is generally stirred at room temperature for a duration of approximately one hour. znaturforsch.com The workup procedure involves quenching the reaction mixture by pouring it onto crushed ice, followed by careful neutralization with an aqueous base, such as sodium hydroxide (NaOH), to precipitate the product. znaturforsch.com
| Parameter | Condition |
|---|---|
| Starting Material | Ethyl indole-2-carboxylate |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 1 hour |
| Workup | Quenching with ice, followed by addition of aqueous NaOH |
The mechanism of the Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.
Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initial adduct rearranges to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. youtube.comorganic-chemistry.orgwikipedia.org This species is the active formylating agent in the reaction. wikipedia.org
Electrophilic Aromatic Substitution : The electron-rich C-3 position of the ethyl indole-2-carboxylate ring attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a cationic intermediate. youtube.com Aromatization of the indole ring is restored through the loss of a proton from the C-3 position, yielding an iminium salt intermediate. youtube.comwikipedia.org During aqueous workup, this iminium salt is readily hydrolyzed to afford the final aldehyde product, this compound. organic-chemistry.org
While the stoichiometric Vilsmeier-Haack reaction is the most established route, modern variations aim to improve the reaction's efficiency and environmental footprint. One such alternative is the development of a catalytic Vilsmeier-Haack type reaction. This approach utilizes a phosphine oxide catalyst in a P(III)/P(V)=O cycle, which can successfully formylate indoles. orgsyn.org This catalytic method presents a milder alternative to the use of stoichiometric and hazardous POCl₃, making it suitable for late-stage formylation in complex molecule synthesis. orgsyn.org
Vilsmeier-Haack Formylation of Ethyl Indole-2-Carboxylate
Precursor Compounds and Starting Materials
The primary starting material for the Vilsmeier-Haack synthesis of this compound is ethyl 1H-indole-2-carboxylate . znaturforsch.comresearchgate.net This precursor itself can be synthesized through various methods, including:
The Fischer indole synthesis, using ethyl pyruvate phenylhydrazone as a starting material. orgsyn.org
Reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org
The key reagents required for the formylation step are:
N,N-dimethylformamide (DMF) : Serves as both the solvent and the source of the formyl group. znaturforsch.com
Phosphorus oxychloride (POCl₃) : The activating agent used to generate the electrophilic Vilsmeier reagent from DMF. znaturforsch.com
Influence of Substituents on Synthetic Efficiency (e.g., Halogenation, Methylation)
The efficiency of the Vilsmeier-Haack formylation can be influenced by the presence of other substituents on the indole ring. The reaction is a form of electrophilic aromatic substitution, and therefore, its rate and yield are sensitive to the electronic properties of the substrate.
The presence of the electron-withdrawing ethyl carboxylate group at the C-2 position deactivates the indole ring towards electrophilic attack. However, the inherent high electron density of the pyrrole (B145914) moiety ensures that the reaction still proceeds efficiently at the most nucleophilic C-3 position. youtube.com
Studies on substituted ethyl 1H-indole-2-carboxylates, such as those bearing halogen atoms (e.g., chlorine, bromine) at the 5-position, have shown that the Vilsmeier-Haack formylation proceeds successfully to yield the corresponding 5-halo-3-formyl-1H-indole-2-carboxylate derivatives. nih.gov This indicates that the presence of deactivating halogen substituents on the benzene (B151609) portion of the indole ring does not inhibit the formylation at the C-3 position, demonstrating the robustness of this synthetic method. nih.gov
| Starting Material | Product |
|---|---|
| Ethyl 5-chloro-1H-indole-2-carboxylate | Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |
| Ethyl 5-bromo-1H-indole-2-carboxylate | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
Chemical Transformations and Reactivity Profile of Ethyl 3 Formyl 1h Indole 2 Carboxylate
Reactivity of the Formyl Group at the C3 Position
The formyl group at the C3 position of ethyl 3-formyl-1H-indole-2-carboxylate is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. The electrophilic nature of the formyl carbon makes it susceptible to attack by nucleophiles, while the aldehyde functionality itself can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of the formyl group in this compound to a carboxylic acid derivative yields ethyl 3-carboxy-1H-indole-2-carboxylate. This transformation is a standard aldehyde-to-carboxylic acid conversion. While specific studies detailing the oxidation of this particular molecule are not abundant in the reviewed literature, the reaction can be achieved using common oxidizing agents known to convert aldehydes to carboxylic acids.
Standard reagents for this type of transformation include:
Potassium permanganate (B83412) (KMnO4)
Chromium trioxide (CrO3) in the presence of sulfuric acid (Jones oxidation)
Silver oxide (Ag2O) (Tollens' reagent)
Sodium chlorite (B76162) (NaClO2)
The resulting product, a dicarboxylic acid monoester, is a valuable intermediate for the synthesis of more complex heterocyclic systems and molecules of pharmaceutical interest.
Reduction Reactions to Alcohol Derivatives
The formyl group at the C3 position can be selectively reduced to a primary alcohol, yielding ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate. This transformation is typically accomplished using mild reducing agents to avoid the reduction of the ester group at the C2 position.
Commonly used reagents for the selective reduction of aldehydes in the presence of esters include:
Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.
Lithium aluminium hydride (LiAlH4) at low temperatures, although this reagent is more potent and may also reduce the ester if conditions are not carefully controlled.
This reduction provides a valuable synthetic intermediate with two different functional groups, a primary alcohol and an ester, which can be further and selectively modified.
Nucleophilic Addition Reactions
The electrophilic carbon of the formyl group is highly susceptible to nucleophilic attack, leading to a wide range of addition products. These reactions are fundamental to the construction of more complex molecular architectures based on the indole (B1671886) scaffold. A prominent example of nucleophilic addition is the condensation reaction with active methylene (B1212753) compounds, which will be discussed in detail in the following section. Other nucleophilic addition reactions can involve organometallic reagents (e.g., Grignard reagents, organolithium compounds) or cyanide ions (cyanhydrin formation).
Condensation Reactions and Heterocycle Formation
The formyl group of this compound readily undergoes condensation reactions with various nucleophiles, particularly with compounds containing an active methylene group. These reactions are pivotal for the synthesis of fused heterocyclic systems and natural product analogues.
Condensation with Active Methylene Compounds
The Knoevenagel condensation is a classic example of the reaction of the formyl group with active methylene compounds. In this reaction, a C-C bond is formed, typically followed by dehydration to yield an α,β-unsaturated system. The resulting products are often highly conjugated and can serve as precursors for a variety of heterocyclic structures.
A significant application of the condensation reactivity of this compound is in the synthesis of aplysinopsin analogues. znaturforsch.commdpi.comresearchgate.net Aplysinopsins are a class of marine indole alkaloids that exhibit a range of biological activities. The synthesis of these analogues often involves the condensation of this compound with heterocyclic active methylene compounds such as 2-thiohydantoin (B1682308), rhodanine (B49660), or thiobarbituric acid derivatives. znaturforsch.commdpi.comresearchgate.net
The reaction is typically carried out in the presence of a base or in an acidic medium, such as acetic acid with sodium acetate (B1210297), under reflux conditions. znaturforsch.comresearchgate.net The initial condensation product can then undergo further intramolecular cyclization to form more complex, fused heterocyclic systems. For example, condensation with 2-thiohydantoin derivatives can lead to the formation of β-carboline thiohydantoin analogues through a subsequent cyclocondensation between the thioamide NH group and the ester group of the indole nucleus. znaturforsch.comresearchgate.net
The yields of these condensation reactions are generally fair to good, and the specific products obtained can be controlled by the choice of the active methylene compound and the reaction conditions. znaturforsch.com
Table 1: Synthesis of Aplysinopsin Analogues via Condensation of this compound with Various Active Methylene Compounds znaturforsch.comresearchgate.net
| Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 2-Thiohydantoin | Aplysinopsin Analogue | 5 | 74 |
| N-Ethyl-2-thiohydantoin | Aplysinopsin Analogue | 5 | 49 |
| N-Benzyl-2-thiohydantoin | Aplysinopsin Analogue | 7 | 65 |
| N-Phenyl-2-thiohydantoin | Aplysinopsin Analogue | 4 | 52 |
| Rhodanine | Aplysinopsin Analogue | 8 | 60 |
| N-Phenylrhodanine | Aplysinopsin Analogue | 5 | 85 |
| Thiobarbituric acid | Aplysinopsin Analogue | 1 | 69 |
Preparation of β-Carboline Thiohydantoin Analogues
The synthesis of β-carboline thiohydantoin analogues from this compound is achieved through a condensation reaction with heterocyclic active methylene compounds, such as 2-thiohydantoin derivatives. researchgate.netznaturforsch.com This transformation proceeds via a two-step, one-pot process.
The initial step involves the condensation between the active methylene group of the 2-thiohydantoin derivative and the formyl group of the indole. researchgate.net This is followed by a cyclocondensation reaction where the thioamide NH group of the hydantoin (B18101) intermediate attacks the ester group at the C-2 position of the indole nucleus. researchgate.net This sequence of reactions is typically carried out in a mixture of acetic acid and sodium acetate under reflux conditions. researchgate.netznaturforsch.com The resulting β-carboline thiohydantoin analogues are often obtained as highly insoluble, colored solids that can be purified by washing with various solvents. researchgate.net
The general reaction scheme is illustrated below:
Step 1: Condensation to form a thioaplysinopsin-like intermediate.
Step 2: Intramolecular cyclization to yield the final β-carboline product.
Various substituted 2-thiohydantoins can be employed in this reaction, leading to a range of β-carboline analogues. The reaction has also been successfully applied using other active methylene compounds like rhodanine and thiobarbituric acid to produce related aplysinopsin-like products. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
| This compound | 2-Thiohydantoin derivatives | NaOAc/AcOH, reflux | β-Carboline thiohydantoin analogues | researchgate.net |
| This compound | Rhodanine derivatives | NaOAc/AcOH, reflux | Aplysinopsin-like products | researchgate.net |
| This compound | Thiobarbituric acid | NaOAc/AcOH, reflux | Aplysinopsin-like products | researchgate.net |
Knoevenagel Condensation Derivatives
The formyl group at the C-3 position of this compound is susceptible to Knoevenagel condensation with various active methylene compounds. scirp.orgscirp.org This reaction provides a straightforward method for extending the carbon framework at the C-3 position and introducing new functional groups.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine. scirp.orgacgpubs.org For this compound, this reaction typically leads to the formation of α,β-unsaturated compounds.
Commonly used active methylene compounds for this transformation include:
Cyanoacetamide scirp.org
Ethyl cyanoacetate (B8463686) scirp.org
Malononitrile nih.gov
Rhodanine-3-acetic acid scirp.org
The reaction of an indole-3-carboxaldehyde (B46971) with these reagents, often catalyzed by a base in a suitable solvent like ethanol (B145695), yields the corresponding 3-(2-substituted-vinyl)-1H-indole derivatives. scirp.orgscirp.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems. scirp.org
| Active Methylene Compound | Catalyst | Product Type | Reference |
| Cyanoacetamide | Triethylamine | 3-(2-cyano-2-carbamoyl-vinyl)-1H-indole derivative | scirp.org |
| Ethyl cyanoacetate | Triethylamine | 3-(2-cyano-2-ethoxycarbonyl-vinyl)-1H-indole derivative | scirp.org |
| Rhodanine-3-acetic acid | Sodium acetate/Acetic acid | [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative | scirp.org |
Reactions with Hydrazine (B178648) and its Derivatives
The reaction of this compound with hydrazine and its various substituted derivatives gives rise to two main classes of products: cyclized pyridazino[4,5-b]indole systems and stable indolyl-hydrazones. The outcome of the reaction is highly dependent on the nature of the hydrazine reagent used.
When this compound or its substituted analogues are treated with hydrazine hydrate, a direct cyclization occurs to form substituted 3H-pyridazino[4,5-b]indol-4(5H)-ones. nih.govresearchgate.net Instead of isolating the intermediate hydrazone, the reaction proceeds via an intramolecular condensation between the newly formed hydrazone and the adjacent ethyl ester group. nih.gov This provides an efficient route to this tricyclic heterocyclic system, which is of interest in medicinal chemistry. researchgate.net The reaction is typically carried out by heating the reactants under reflux. researchgate.net
In contrast to the reaction with unsubstituted hydrazine hydrate, the reaction of this compound with various substituted hydrazines leads to the formation of stable, uncyclized indolyl-hydrazones. nih.govnih.gov These reactions are generally condensation reactions where the formyl group reacts with the primary amine of the hydrazine derivative to form a C=N bond.
A range of indolyl-hydrazones has been synthesized by reacting the parent indole with reagents such as:
Thiosemicarbazide nih.gov
Semicarbazide hydrochloride nih.gov
4-Nitrophenyl hydrazine nih.gov
2,4-Dinitrophenyl hydrazine nih.govnih.gov
4-Amino-5-(1H-indol-2-yl)-1,2,4-triazole-3-thione nih.gov
These hydrazone derivatives are often stable crystalline solids and have been characterized by various spectroscopic methods. nih.gov They are investigated for their potential biological activities, including as kinase inhibitors. nih.gov
| Hydrazine Derivative | Product | Reference |
| Hydrazine hydrate | Pyridazino[4,5-b]indol-4(5H)-one | nih.gov |
| Thiosemicarbazide | Indolyl-thiosemicarbazone | nih.gov |
| Semicarbazide | Indolyl-semicarbazone | nih.gov |
| 4-Nitrophenyl hydrazine | Indolyl-(4-nitrophenyl)hydrazone | nih.gov |
| 2,4-Dinitrophenyl hydrazine | Indolyl-(2,4-dinitrophenyl)hydrazone | nih.govnih.gov |
Formation of Azomethine Imines
This compound can serve as a precursor for the in-situ generation of azomethine imines. znaturforsch.com Azomethine imines are 1,3-dipolar species that are highly useful in cycloaddition reactions for the synthesis of nitrogen-containing five-membered heterocycles. thieme-connect.dersc.org
The formation of an azomethine imine from this compound has been demonstrated through its reaction with 5,5-dimethylamino-3-pyrazolidinone. znaturforsch.com This reaction is carried out in anhydrous ethanol in the presence of a catalytic amount of trifluoroacetic acid. znaturforsch.com The condensation of the formyl group with the hydrazide-like reactant generates the transient azomethine imine, which can then be trapped or undergo further reactions. These 1,3-dipoles are typically not isolated but are generated and used in situ. thieme-connect.de
Electrophilic Substitution on the Indole Ring System
The indole nucleus is generally an electron-rich aromatic system and is highly reactive towards electrophilic substitution, which typically occurs at the C-3 position. However, in the case of this compound, the indole ring is significantly deactivated towards electrophilic attack. This deactivation is due to the presence of two strong electron-withdrawing groups: the ethyl carboxylate group at C-2 and the formyl group at C-3.
These groups reduce the electron density of the pyrrole (B145914) ring, making it less nucleophilic. Consequently, electrophilic substitution reactions on this substrate are expected to be much more difficult compared to unsubstituted indole. Any substitution would likely require harsh reaction conditions and may lead to substitution on the benzene (B151609) portion of the indole ring (at positions C-4, C-5, C-6, or C-7), as the pyrrole ring is strongly deactivated. Specific examples of electrophilic substitution on the this compound ring system are not prominently reported, underscoring the deactivating effect of the substituents.
Multi-Component Reaction Applications
This compound serves as a valuable building block in multi-component reactions (MCRs), which are efficient one-pot processes where three or more reactants combine to form a single product. The presence of a reactive aldehyde group on the indole scaffold allows for its participation in complex transformations, leading to the synthesis of diverse and structurally complex molecules. A notable application is its use in the Ugi four-component condensation reaction (Ugi-4CC) to produce novel dipeptides. researchgate.net
The Ugi reaction is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netorganic-chemistry.org In this context, this compound functions as the aldehyde component. Research has demonstrated its successful condensation with various amines, isocyanides, and N-protected amino acids, such as (S)-N-Boc-alanine or (S)-N-Boc-serine, to yield a series of unique dipeptides incorporating the indole moiety. researchgate.net
The general procedure for this Ugi-4CC involves stirring a solution of this compound and an amine in methanol (B129727) at room temperature, followed by the addition of the amino acid and the isocyanide. The reaction typically proceeds for 48 hours to completion. researchgate.net This one-pot synthesis is highly efficient as it forms multiple bonds in a single operation, generating products that incorporate structural elements from all four starting materials. researchgate.net
The versatility of the Ugi reaction allows for a variety of amines and isocyanides to be employed, leading to a diverse library of indolyl dipeptides. The products are typically purified by column chromatography. researchgate.net Detailed findings from these reactions are summarized in the table below.
Interactive Table: Examples of Ugi-4CC Products from this compound
| Amine | Isocyanide | Amino Acid | Product Reference |
| Cyclohexylamine | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3a |
| Aniline | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3c |
| 4-Fluoroaniline | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3d |
| Benzylamine | tert-Butyl isocyanide | (S)-N-Boc-alanine | 3e |
| Benzylamine | Cyclohexyl isocyanide | (S)-N-Boc-serine | 3j |
| Aniline | tert-Butyl isocyanide | (S)-N-Boc-serine | 3k |
Data sourced from a study on the participation of ethyl 3-formylindole-2-carboxylate in the Ugi four-component condensation reaction. researchgate.net
This application highlights the utility of this compound in combinatorial chemistry for the rapid generation of peptide-like molecules with potential biological activities. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Formyl 1h Indole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopymdpi.comrsc.orgresearchgate.netznaturforsch.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysismdpi.comrsc.orgresearchgate.netznaturforsch.com
¹H NMR spectroscopy for ethyl 3-formyl-1H-indole-2-carboxylate reveals a distinct set of signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals for the ethyl ester group, the aromatic protons of the indole (B1671886) ring, the aldehyde proton, and the N-H proton of the indole nucleus. researchgate.net
The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. researchgate.net The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) appear in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. researchgate.net The aldehyde proton (CHO) characteristically appears as a singlet at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group. researchgate.net The indole N-H proton also gives a singlet, which is often broad and located far downfield. researchgate.net
Detailed ¹H NMR data for the parent compound are presented below.
Interactive Table: ¹H NMR Chemical Shifts for this compound
Solvent: [D₆]-DMSO. Spectrometer Frequency: 300 MHz. researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | 1.38 | Triplet (t) | 7.1 |
| CH₂ (ethyl) | 4.41 | Quartet (q) | 7.1 |
| H-5 | 7.32 | ddd | 0.8, 7.2, 7.9 |
| H-6 | 7.51 | ddd | 1.1, 7.2, 8.3 |
| H-7 | 7.61 | dd | 0.8, 8.3 |
| H-4 | 8.24 | dd | 1.1, 7.9 |
| CHO (formyl) | 10.45 | Singlet (s) | N/A |
| NH (indole) | 12.80 | Singlet (s) | N/A |
In derivatives, such as N-alkylated analogues, the signal for the indole NH proton disappears, and new signals corresponding to the alkyl group protons appear. mdpi.com For instance, in ethyl 1-benzyl-1H-indole-2-carboxylate, characteristic signals for the benzyl (B1604629) group are observed. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysismdpi.comrsc.orgresearchgate.netznaturforsch.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the two carbonyl carbons (ester and aldehyde), the carbons of the ethyl group, and the nine carbons of the indole ring system. researchgate.net
The ester carbonyl carbon is typically found around 161.0 ppm, while the aldehyde carbonyl carbon is significantly more deshielded, appearing at approximately 188.4 ppm. researchgate.net The carbons of the indole ring have characteristic chemical shifts that can be used to confirm the structure. researchgate.net
Interactive Table: ¹³C NMR Chemical Shifts for this compound
Solvent: [D₆]-DMSO. researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 14.1 |
| CH₂ (ethyl) | 62.2 |
| C-7 | 114.0 |
| C-3 | 119.3 |
| C-5 | 123.2 |
| C-4 | 124.3 |
| C-6 | 125.6 |
| C-3a | 126.7 |
| C-2 | 133.5 |
| C-7a | 136.6 |
| C=O (ester) | 161.0 |
| C=O (aldehyde) | 188.4 |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignmentznaturforsch.com
NOESY is a 2D NMR technique that is crucial for determining the stereochemistry of molecules by identifying protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful in the study of derivatives of this compound that can exist as different stereoisomers.
For example, in the synthesis of derivatives involving the condensation of the formyl group, (Z) and (E) isomers can be formed. The stereochemistry of these products can be unambiguously assigned using NOESY. In one study, an azomethine imine was formed from the reaction of this compound. znaturforsch.com The NOESY spectrum of the product confirmed a (Z)-configuration at the newly formed C=N double bond by showing spatial correlations between the methylidene proton and the protons of two adjacent methyl groups. znaturforsch.com This confirmation was critical for understanding the reaction mechanism and the structure of the resulting derivative. znaturforsch.com
Infrared (IR) Spectroscopyresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.
A broad absorption band corresponding to the N-H stretch of the indole ring is typically observed. researchgate.net Two distinct carbonyl (C=O) stretching bands are also prominent: one for the ester group and another for the aldehyde group, usually at different frequencies. researchgate.net The ester carbonyl stretch generally appears at a higher wavenumber than the aldehyde carbonyl stretch due to electronic effects. researchgate.net Additionally, absorptions corresponding to aromatic C-H and C=C bond stretching are present. researchgate.net
Interactive Table: IR Absorption Frequencies for this compound researchgate.net
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3142 | N-H stretch (indole) |
| 1723 | C=O stretch (ester) |
| 1635 | C=O stretch (aldehyde) |
| 1576, 1533 | C=C stretch (aromatic) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netznaturforsch.com
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry shows a clear molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 217, which corresponds to its molecular weight. researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₂H₁₁NO₃). The calculated exact mass is 217.0739, which closely matches the experimentally found value. researchgate.net
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include the loss of the ethoxy group (•OCH₂CH₃, 45 Da) from the ester to form a prominent acylium ion, or the loss of an ethyl radical (•CH₂CH₃, 29 Da) followed by carbon monoxide (CO, 28 Da).
X-ray Crystallography for Solid-State Structure Determinationznaturforsch.comnih.govresearchgate.netnih.gov
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While the specific crystal structure of this compound is not detailed in the provided sources, the structures of its parent compound, ethyl 1H-indole-2-carboxylate, and various complex derivatives have been determined. znaturforsch.comnih.govnih.gov The analysis of the parent compound, ethyl 1H-indole-2-carboxylate, reveals that the molecule is nearly planar. nih.gov In the crystal lattice, molecules form hydrogen-bonded dimers through interactions between the indole N-H group of one molecule and the ester's keto oxygen of a neighboring molecule. nih.govresearchgate.net This interaction creates a centrosymmetric ring motif. nih.gov
The structure of a derivative, (1-formyl-1H-indol-3-yl)acetonitrile, was established by X-ray analysis, confirming its molecular connectivity and conformation. znaturforsch.com Such studies on derivatives are crucial as they confirm the outcomes of synthetic transformations and provide insight into the steric and electronic effects of the substituents on the indole core. znaturforsch.comnih.gov This solid-state structural data is invaluable for understanding the molecule's physical properties and its interactions in a condensed phase.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental information about their elemental composition. This method is pivotal for verifying the empirical formula of a synthesized molecule by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on the proposed chemical structure. For this compound and its derivatives, elemental analysis serves as a crucial checkpoint to confirm their successful synthesis and purity.
Detailed research findings from the elemental analysis of this compound consistently corroborate its molecular formula, C₁₂H₁₁NO₃. sigmaaldrich.comchemscene.com The theoretical elemental composition is calculated to be approximately 66.35% Carbon, 5.10% Hydrogen, and 6.45% Nitrogen. Experimental results from combustion analysis have shown close agreement with these values, typically falling within the acceptable margin of ±0.4%, thereby validating the assigned structure. researchgate.net
The following table presents the elemental analysis data for this compound:
| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |
| This compound | C₁₂H₁₁NO₃ | 66.35 | 66.07 | 5.10 | 5.32 | 6.45 | 6.52 | researchgate.net |
Furthermore, elemental analysis has been extensively applied to verify the structures of various derivatives of this compound. These derivatives are often synthesized to explore structure-activity relationships or to introduce new functional groups. The compositional data for these modified compounds are equally important in confirming that the intended chemical transformation has occurred.
For instance, the synthesis of Schiff base derivatives and other condensation products has been verified through this method. The experimental C, H, and N percentages for these derivatives align closely with the calculated values for their respective proposed structures, providing strong evidence for their formation. researchgate.net
The data in the following table summarizes the elemental analysis for a selection of derivatives, showcasing the consistency between theoretical and experimental values.
| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |
| Derivative 1 | C₁₉H₁₃N₃O₂S | 66.84 | 67.07 | 3.65 | 3.71 | 11.69 | 11.48 | researchgate.net |
| Derivative 2 | C₁₅H₁₁N₃O₂S | 60.59 | 60.92 | 3.73 | 3.86 | 14.13 | 14.44 | researchgate.net |
| Derivative 3 | C₂₀H₁₅N₃O₂S | 71.51 | - | 4.69 | - | 15.13 | - | researchgate.net |
The close correlation between the calculated and found elemental compositions for this compound and its derivatives provides a high degree of confidence in their assigned molecular formulas and, by extension, their structural integrity. This analytical technique, therefore, remains an indispensable tool in the comprehensive spectroscopic characterization and structural elucidation of these indole compounds.
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of compounds like ethyl 3-formyl-1H-indole-2-carboxylate.
Theoretical studies on indole (B1671886) derivatives have been conducted using DFT to understand their structural and electronic properties. For instance, the optimized geometry, vibrational frequencies, and electronic properties of similar indole compounds have been investigated, showing good correlation with experimental data. Such studies often employ the B3LYP functional with a suitable basis set like 6-311++G(d,p) to achieve a high level of accuracy.
The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how this compound would behave in various chemical reactions.
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons | Predicts the overall charge-accepting capacity. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.
Conformational analysis of indole derivatives is crucial as the spatial arrangement of the atoms can significantly influence the molecule's properties and biological activity. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For instance, studies on indole-3-carbaldehyde derivatives have utilized DFT and other methods to investigate rotational conformers, revealing relatively low energy barriers for rotation around key single bonds. mdpi.com This suggests that this compound likely exists as an ensemble of rapidly interconverting conformers in solution.
MD simulations are also powerful for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. This is particularly relevant for understanding the solubility and transport properties of the compound. Furthermore, when studying the interaction of this compound with a biological target, MD simulations can reveal the stability of the ligand-receptor complex and the key intermolecular interactions that maintain this association. nih.gov Analysis of parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can provide insights into the stability and flexibility of the complex. tandfonline.com
| MD Simulation Application | Information Gained | Relevance to this compound |
|---|---|---|
| Conformational Analysis | Identification of stable conformers and rotational energy barriers. | Understanding the molecule's flexibility and the predominant shapes it adopts. |
| Solvation Studies | Analysis of solute-solvent interactions, such as hydrogen bonding. | Predicting solubility and behavior in different solvent environments. |
| Ligand-Receptor Complex Dynamics | Assessment of the stability and flexibility of the bound complex. | Validating docking poses and understanding the dynamic nature of the interaction with a biological target. |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to its target protein.
Molecular docking studies with indole derivatives have been extensively performed to understand their interactions with various biological targets. For this compound, docking simulations can be used to screen for potential protein targets and to profile the types of interactions it can form within a binding site. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The indole ring, with its aromatic nature and hydrogen bond donor (N-H) and acceptor capabilities, often plays a crucial role in these interactions. The carboxylate and formyl groups of the subject compound would also be expected to participate in significant hydrogen bonding and electrostatic interactions.
For example, docking studies of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase have shown that the indole core and the C2 carboxyl group can chelate with magnesium ions in the active site. nih.govnih.gov Similarly, docking of indole-3-carbaldehyde derivatives into the active site of enzymes like urease has helped in identifying key binding interactions. mdpi.com
Once a potential binding pose is identified through docking, a detailed binding mode analysis is performed. This involves visualizing the ligand-receptor complex and identifying the specific amino acid residues of the protein that interact with the ligand. This analysis is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs.
In studies of indole-2-carboxylic acid derivatives as inhibitors, the binding mode analysis has revealed the importance of the 2-carboxyl group in forming key interactions within the active site. sci-hub.se The analysis of the binding mode of similar compounds has demonstrated that specific substitutions on the indole ring can lead to enhanced interactions with the target protein, thereby improving inhibitory activity. rsc.org For this compound, a binding mode analysis would likely highlight the roles of the ethyl ester, the formyl group, and the indole N-H in anchoring the molecule within a target's binding pocket.
| Docking Analysis Aspect | Objective | Expected Findings for this compound |
|---|---|---|
| Ligand-Receptor Interaction Profiling | To identify the types of non-covalent interactions between the ligand and the receptor. | Hydrogen bonds involving the formyl and carboxylate groups, and hydrophobic/π-stacking interactions involving the indole ring. |
| Binding Mode Analysis | To determine the precise orientation of the ligand within the binding site and identify key interacting residues. | A detailed map of interactions with specific amino acids, providing a rationale for the observed or predicted binding affinity. |
Pharmacological and Biological Significance of Ethyl 3 Formyl 1h Indole 2 Carboxylate and Its Derivatives
Anticancer Activities
Derivatives of ethyl 3-formyl-1H-indole-2-carboxylate have demonstrated considerable potential as anticancer agents, exhibiting mechanisms that target cell proliferation and induce programmed cell death.
Mechanisms of Cell Proliferation Inhibition
The antiproliferative effects of these indole (B1671886) derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell signaling and growth. A significant mechanism is the inhibition of protein kinases, which are crucial for cell proliferation, differentiation, and survival. nih.gov Specifically, certain indole-2-carboxamide derivatives have been identified as potent inhibitors of several receptor tyrosine kinases. nih.gov
One of the primary targets is the Epidermal Growth Factor Receptor (EGFR), whose amplification or mutation is common in various cancers, including non-small-cell lung cancer. nih.gov By blocking EGFR, these compounds can disrupt downstream signaling pathways that promote tumor growth. Furthermore, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth. nih.govmdpi.com Inhibition of VEGFR-2 can therefore stifle tumor expansion and metastasis. nih.gov
Another critical target is the BRAF kinase, particularly the BRAFV600E mutant, which is found in a significant percentage of melanomas and other cancers. nih.gov Derivatives of indole-2-carboxylate (B1230498) have been shown to inhibit this mutated kinase, offering a targeted therapeutic approach for these specific cancers. mdpi.com The structural flexibility of the indole scaffold allows for the design of dual or multi-target inhibitors, enhancing their therapeutic potential and ability to overcome drug resistance. mdpi.com
Apoptosis Induction Pathways
In addition to inhibiting cell proliferation, a key anticancer strategy is the induction of apoptosis, or programmed cell death, in malignant cells. Derivatives of this compound have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. abdn.ac.uk
A central element in the apoptotic process is the activation of a family of cysteine proteases known as caspases. abdn.ac.uk Studies have demonstrated that certain indole-2-carboxamide derivatives are potent activators of caspase-3, a key executioner caspase that cleaves various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comtandfonline.com Some compounds have shown the ability to increase caspase-3 protein levels in cancer cells significantly more than reference apoptotic inducers. tandfonline.com
Efficacy Studies in Various Cancer Cell Lines
The anticancer potential of this compound derivatives has been evaluated across a range of human cancer cell lines, demonstrating broad-spectrum activity. The cytotoxic and antiproliferative effects have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50).
For instance, novel 1H-indole-2-carboxylic acid derivatives have shown significant inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov One particular derivative, C11, was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov
In other studies, indole-2-carboxamide derivatives have exhibited potent antiproliferative activity against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines. mdpi.comacs.org Some of these compounds showed excellent selectivity, being more cytotoxic to cancer cells than to normal cell lines like WI-38. acs.org
Furthermore, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated promising antiproliferative activity against A-549, MCF-7, pancreatic cancer (Panc-1), and colon cancer (HT-29) cell lines, with GI50 values in the nanomolar range. tandfonline.com The table below summarizes the reported activities of selected indole-2-carboxylate derivatives in various cancer cell lines.
Table 1: Anticancer Activity of Selected Indole-2-Carboxylate Derivatives
| Derivative | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| Compound 6i | MCF-7 (Breast) | IC50 | 6.10 ± 0.4 μM |
| Compound 6v | MCF-7 (Breast) | IC50 | 6.49 ± 0.3 μM |
| Compound Va | Multiple Lines (Average) | GI50 | 26 nM |
| Compound Vg | Multiple Lines (Average) | GI50 | 31 nM |
| Compound 5f | Multiple Lines (Average) | GI50 | 29 nM |
| Compound 4e | Multiple Lines (Average) | IC50 | 2 µM |
| ICA-Cu | MDA-MB-231 (Breast) | % Inhibition | >90% at 20 µM |
| ICA-Cu | MCF-7 (Breast) | % Inhibition | >90% at 20 µM |
Antiviral Properties
Beyond their anticancer effects, derivatives of this compound have emerged as promising antiviral agents, particularly in the context of Human Immunodeficiency Virus 1 (HIV-1).
HIV-1 Integrase Inhibition Studies
HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for antiviral drug development. nih.gov Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. nih.govrsc.org
The mechanism of inhibition involves the chelation of two magnesium ions (Mg2+) within the active site of the integrase enzyme by the indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid derivatives. nih.govnih.gov This interaction is critical for blocking the enzymatic activity. Through structural optimization, researchers have been able to significantly enhance the inhibitory effect of these compounds. For example, the introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core has been shown to increase the inhibitory activity against HIV-1 integrase. nih.gov
One optimized derivative, 20a , demonstrated a marked increase in integrase inhibitory effect with an IC50 value of 0.13 μM. nih.govnih.gov Another compound, 17a , also showed significant inhibition of integrase with an IC50 value of 3.11 μM. rsc.org These findings underscore the potential of the indole-2-carboxylic acid scaffold in the design of novel HIV-1 integrase inhibitors. colab.ws
Investigation of Strand Transfer Activity Modulation
The primary function of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold is the inhibition of the strand transfer step of the integration process. nih.govresearchgate.net This is a critical phase where the viral DNA is covalently linked to the host DNA. All clinically approved HIV integrase antagonists are known as integrase strand transfer inhibitors (INSTIs). nih.gov
Studies have confirmed that indole-2-carboxylic acid derivatives effectively inhibit the strand transfer of HIV-1 integrase. nih.govnih.gov The binding mode analysis of these compounds reveals that in addition to the chelation of Mg2+ ions, specific structural modifications can enhance their interaction with the viral DNA. For instance, the introduction of a C6 halogenated benzene ring in compound 17a was found to enable effective binding with the viral DNA through π–π stacking interactions. rsc.org This modulation of the strand transfer activity is the key mechanism behind the antiviral efficacy of these compounds. nih.gov The development of new integrase inhibitors with novel structural scaffolds, such as those derived from indole-2-carboxylic acid, remains an important area of research to combat the emergence of drug-resistant HIV-1 strains. nih.gov
Table 2: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Derivative | Target | Activity Metric | Value |
|---|---|---|---|
| Compound 20a | HIV-1 Integrase | IC50 | 0.13 μM |
| Compound 17a | HIV-1 Integrase | IC50 | 3.11 μM |
| Various Derivatives | HIV-1 Integrase Strand Transfer | IC50 | 12.41–47.44 μM |
Receptor Interaction and Modulation Studies
Modulation of Receptor Activity and Signaling Pathways
Derivatives of the this compound scaffold have emerged as significant modulators of receptor activity, particularly the cannabinoid CB1 receptor. nih.gov These compounds, primarily indole-2-carboxamides, exhibit complex interactions with the receptor, leading to nuanced effects on its signaling pathways.
A key characteristic of these modulators is their ability to induce "biased signaling." scispace.com For instance, the prototypical allosteric modulator ORG27569, which can be synthesized from an ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate precursor, demonstrates this phenomenon. nih.gov While it can decrease the receptor's G-protein coupling activity, it simultaneously activates the ERK1/2 pathway. nih.gov This selective activation of certain downstream pathways over others is a hallmark of biased signaling. Further research has shown that some derivatives can also induce β-arrestin-mediated downstream activation of ERK signaling, highlighting their capacity to fine-tune the cellular response to cannabinoid receptor activation. scispace.com This pathway-specific modulation offers a sophisticated approach to drug design, potentially allowing for the development of therapeutics that maximize desired effects while minimizing unwanted side effects.
In addition to cannabinoid receptors, other indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists for the cysteinyl-leukotriene 1 (CysLT1) receptor. nih.gov These derivatives require the indole-2-carboxylic acid moiety for their activity, demonstrating the versatility of this chemical scaffold in targeting different receptor systems. nih.gov
Allosteric Modulation of Cannabinoid CB1 Receptor
The most extensively studied activity of this compound derivatives is their allosteric modulation of the cannabinoid CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and influencing the binding and/or efficacy of orthosteric ligands like agonists or inverse agonists. realmofcaring.org
Several indole-2-carboxamide derivatives, such as ORG27569, ORG27759, and ORG29647, have been identified as pioneering allosteric modulators of the CB1 receptor. nih.govrealmofcaring.org These compounds exhibit a fascinating dual activity. In binding assays, they significantly increase the binding of CB1 receptor agonists, an effect known as positive cooperativity. realmofcaring.org This suggests they stabilize a receptor conformation that has a higher affinity for agonists. realmofcaring.org Conversely, these same compounds can cause a decrease in the binding of CB1 receptor inverse agonists, indicating negative binding cooperativity. realmofcaring.org
Functionally, however, these compounds often behave as insurmountable antagonists or negative allosteric modulators (NAMs). nih.govrealmofcaring.org Despite enhancing agonist binding, they can reduce the maximal effect (Emax) of CB1 receptor agonists in functional assays, such as those measuring G-protein activation. realmofcaring.orgnih.gov This complex pharmacological profile, where a compound can be a positive allosteric modulator of binding but a negative allosteric modulator of function, provides a unique mechanism for finely regulating the endocannabinoid system. nih.govnih.gov
| Compound | Observed Effect | Reference |
|---|---|---|
| ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxamide derivative) | Prototypical allosteric modulator. Enhances agonist binding (positive cooperativity) but acts as a functional antagonist (negative allosteric modulator). | nih.govnih.govrealmofcaring.orgnih.gov |
| ORG27759 (3-ethyl-5-fluoro-1H-indole-2-carboxamide derivative) | Positive cooperativity with CB1 agonists in binding assays; functional antagonist. | nih.govrealmofcaring.org |
| ORG29647 (5-chloro-3-ethyl-1H-indole-2-carboxamide derivative) | Positive cooperativity with CB1 agonists in binding assays; functional antagonist. | nih.govrealmofcaring.org |
| ICAM-b (5-chloro-3-pentyl-1H-indole-2-carboxamide derivative) | Exhibits strong positive cooperativity for agonist binding and induces β-arrestin-mediated ERK signaling. | scispace.com |
Kinase Inhibition for Therapeutic Applications
Beyond receptor modulation, derivatives of the indole-2-carboxylate scaffold have been identified as potential inhibitors of various protein kinases. nih.gov Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
One significant target is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine protein kinase involved in processes like glycogen metabolism and signal transduction. nih.govglobethesis.com Several ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against GSK-3β. asianpubs.orgresearchgate.net Studies have demonstrated that these compounds can exhibit promising to excellent inhibitory activity, with IC50 values in the nanomolar to micromolar range. asianpubs.orgresearchgate.net The potency of these inhibitors is influenced by the nature and position of substituents on the indole ring. nih.gov For example, a bromine atom at the 5-position of the indole ring was found to significantly increase inhibitory activity toward GSK-3β compared to the unsubstituted parent compound. nih.gov
The potential for indole derivatives to act as kinase inhibitors extends to other targets as well, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net The development of potent and selective kinase inhibitors from the this compound scaffold represents a promising avenue for novel therapeutic agents. nih.gov
| Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| Aii1 | Promising | asianpubs.orgresearchgate.net |
| Aii2 | Promising | asianpubs.orgresearchgate.net |
| Aii3 | Promising | asianpubs.orgresearchgate.net |
| Aii11 | Excellent | asianpubs.orgresearchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents at C3, C6, and N1 Positions on Biological Activity
The biological activity of ethyl 3-formyl-1H-indole-2-carboxylate derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) ring. Modifications at the C3, C6, and N1 positions have been extensively explored to optimize interactions with biological targets.
C3 Position: The formyl group at the C3 position is a key functional handle for synthetic modification. Its conversion into other functionalities, such as amides, hydrazones, or extended side chains, dramatically influences biological outcomes. For instance, in a series of indole-2-carboxylates designed as antagonists for the strychnine-insensitive glycine binding site, the introduction of a 3-[2-[(phenylamino)carbonyl]ethenyl] side chain at the C3 position was crucial for high affinity. nih.gov Further SAR studies on the terminal phenyl ring of this C3 side chain revealed that activity is inversely proportional to the lipophilicity and steric bulk of substituents. nih.gov Conversely, electron-donating groups in the para position of this phenyl ring increased potency. nih.gov In another study on apoptosis inducers, substitution at the C3 position of the indole ring with groups like methyl or phenyl was found to be important for activity. nih.gov This highlights that while the core C3 substitution is vital, its specific nature—ranging from small alkyl groups to larger, functionalized chains—dictates the ultimate biological effect. For CB1 receptor allosteric modulators, smaller alkyl groups like methyl at the C3 position were preferred over larger groups such as ethyl. nih.gov
The following table summarizes the observed effects of substitutions at these key positions on different biological targets.
| Position | Substituent Type | Biological Target/Activity | Observed Effect | Reference |
| C3 | Small alkyl (e.g., Methyl) | CB1 Receptor Modulation | Preferred over larger groups (e.g., Ethyl) | nih.gov |
| C3 | Phenyl | Apoptosis Induction | Important for activity | nih.gov |
| C3 | -[2-[(Phenylamino)carbonyl]ethenyl] | NMDA Glycine Site Antagonism | Essential for high affinity | nih.gov |
| C6 | Acetamido (-NHCOCH₃) | IDO1/TDO Inhibition | Leads to potent dual inhibitors | nih.gov |
| C6 | Fluoro (-F) | Antitubercular Activity | Contributes to high potency (in combination with C4-F) | nih.gov |
| N1 | Methyl (-CH₃) | TRPV1 Agonism | Explored for SAR | mdpi.com |
| N1 | Benzyl (B1604629) (-CH₂Ph) | General Derivatization | Successful modification for new analogues | mdpi.com |
Stereochemical Considerations and Isomer Activity
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For derivatives of this compound, key stereochemical aspects include the planarity of the indole core, the rotational freedom of substituents, and the potential for different isomeric forms.
The indole ring itself is a planar aromatic system, which often facilitates stacking interactions (e.g., π–π stacking) within protein binding pockets. However, the substituents at the C2 and C3 positions are not fixed in space. The ethyl carboxylate group at C2 and the formyl group at C3 have rotational freedom around their single bonds to the indole ring. This conformational flexibility can be critical for activity. Computational studies on related indole-2-carboxamides have shown that the amide carbonyl group can exist in either a cis or trans state relative to the indole NH, and this orientation can significantly affect the ability to form crucial hydrogen bonds with a target enzyme. nih.gov Designing molecules that favor the bioactive conformation is a key strategy in drug design.
Furthermore, when more complex and chiral side chains are introduced, particularly at the C3 position, stereoisomers (enantiomers or diastereomers) can arise. These isomers may exhibit different biological activities, potencies, and metabolic profiles. A quantitative structure-activity relationship (QSAR) analysis of indole-2-carboxylate (B1230498) derivatives acting at the NMDA receptor glycine site indicated that the steric bulk of substituents is a critical factor, suggesting that the binding pocket has a limited size and a specific shape. nih.gov This implies that only isomers with the correct spatial arrangement can fit optimally into the binding site. While specific studies on stereoisomers of this compound itself are not prevalent, the principles derived from related indole scaffolds underscore the importance of controlling stereochemistry to achieve desired biological outcomes.
Rational Design of Bioactive Analogues
The this compound scaffold is a valuable starting point for the rational design of new therapeutic agents. Rational design involves leveraging knowledge of a biological target's structure and the SAR of known ligands to create novel molecules with improved properties.
One successful approach involves fragment-based drug design. For example, in the development of antitubercular agents, a benzyl group from a previously reported anti-TB compound was incorporated into an indoleamide scaffold to create new, potent analogues. nih.gov This strategy combines structural motifs known to be effective to generate novel chemical entities with enhanced activity.
Another common strategy is structure-guided design, which relies on the three-dimensional structure of the target protein. In the design of inhibitors for IDO1 and TDO, indole-2-carboxylic acid derivatives were synthesized based on the hypothesis that the indole core would interact with the enzyme's active site. nih.gov Molecular docking simulations were then used to predict how these analogues would bind, guiding the selection of substituents to improve potency and selectivity. nih.gov
Bioisosteric replacement is also a powerful tool. In this approach, a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. For instance, modifying the linker between an indole core and a side chain, or replacing a carboxamide with a non-classical isostere like a sulfonamide, are common strategies to explore new chemical space and optimize activity, although such changes can sometimes lead to a loss of potency.
The design of indole-2-carboxamide derivatives as CB1 receptor modulators provides a clear example of systematic SAR exploration. nih.gov Researchers synthesized a series of analogues by:
Investigating various substituents on an attached phenyl ring.
Examining different cyclic linkers.
Exploring the effects of alkyl side chain length at C3 and halogenation at C5 of the indole ring. nih.gov
This systematic approach led to the identification of compounds with significantly improved potency compared to the initial hits. nih.gov
Computational Approaches to SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of bioactive molecules, including derivatives of this compound. These methods provide insights into molecular interactions at an atomic level, guiding the design of more effective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole-2-carboxylate derivatives targeting the NMDA receptor glycine site, QSAR analysis revealed that binding affinity decreases with increased lipophilicity and steric bulk of substituents on a C3 side chain, while it increases with the electron-donating resonance effect of para-substituents. nih.gov This information helped refine the pharmacophore model, suggesting that the terminal part of the side chain occupies a non-hydrophobic pocket of limited size. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been widely applied to indole-2-carboxylate derivatives. For instance, potent antitubercular indoleamide analogues were docked into the active site of the MmpL3 transporter, showing a binding profile similar to known inhibitors. nih.gov In the development of IDO1/TDO inhibitors, molecular docking and molecular dynamics simulations were used to predict the binding modes of newly synthesized indole-2-carboxylic acid derivatives, providing critical insights for further structural optimization. nih.gov Similarly, docking was used to investigate the binding interactions of indole derivatives designed as potential COX-2 inhibitors and multi-target antiproliferative agents. mdpi.comresearchgate.net
3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of SAR by correlating biological activity with the 3D steric and electrostatic fields of the molecules. For indole-2-carboxamide derivatives, 3D-QSAR calculations have been used to design new molecules with optimized hydrogen bonding interactions at the carboxamide position. nih.gov These computational models serve as predictive tools, allowing chemists to prioritize the synthesis of compounds with the highest probability of being active, thereby accelerating the drug discovery process.
Advanced Applications and Future Research Directions
Role as a Versatile Synthetic Intermediate
The reactivity of the formyl and carboxylate groups, coupled with the inherent reactivity of the indole (B1671886) nucleus, makes ethyl 3-formyl-1H-indole-2-carboxylate a valuable building block in organic synthesis.
Synthesis of Complex Indole Alkaloids and Natural Product Analogues
This compound serves as a crucial starting material for the synthesis of various analogues of naturally occurring indole alkaloids. Notably, it is utilized in the preparation of aplysinopsin and β-carboline thiohydantoin analogues. nih.govznaturforsch.comresearchgate.net Aplysinopsins are a group of marine alkaloids known for their interesting biological activities, including effects on neurotransmission and cytotoxicity towards cancer cells. znaturforsch.com The synthesis of these analogues often involves the condensation of this compound with active methylene (B1212753) compounds like 2-thiohydantoin (B1682308), rhodanine (B49660), or thiobarbituric acid derivatives. nih.govznaturforsch.comresearchgate.net
The β-carboline scaffold, also accessible from this precursor, is a core structure in many biologically active alkaloids with a wide range of pharmacological properties. The synthesis of β-carboline thiohydantoin derivatives from this compound highlights its utility in constructing complex, fused heterocyclic systems that mimic natural products. znaturforsch.comresearchgate.net
Building Blocks for Pharmaceutical Development
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. mdpi.commdpi.com this compound provides a versatile platform for the development of new pharmaceutical agents due to the ease with which its functional groups can be modified.
It is a precursor for compounds that can be further elaborated into a variety of heterocyclic structures with potential therapeutic applications. For instance, it can be used to synthesize substituted pyridazino[4,5-b]indoles, which are aza analogues of β- and γ-carbolines and are known to exhibit pharmacological activities such as antihypertensive, antiplatelet aggregation, and antiproliferative effects. tubitak.gov.tr The synthesis of these compounds typically involves the reaction of this compound with hydrazine (B178648) derivatives. tubitak.gov.tr
Furthermore, derivatives of indole-2-carboxylic acid, for which the title compound is a key intermediate, have been investigated for various therapeutic targets. These include the development of novel antagonists for the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions. nih.gov The strategic placement of functional groups in this compound allows for the systematic modification and optimization of structure-activity relationships in drug discovery programs.
Applications in Materials Science (e.g., Functionalized Indoles for OLEDs)
While direct applications of this compound in materials science are an emerging area, the broader class of functionalized indole derivatives is gaining attention for its potential in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The indole nucleus is an electron-rich aromatic system that can be incorporated into larger conjugated molecules with desirable photophysical properties.
The functional groups on this compound provide synthetic handles to build more complex, functionalized indole structures suitable for OLED applications. For example, the formyl group can undergo various condensation and coupling reactions to extend the conjugation of the molecule, a key factor in tuning the emission color and efficiency of organic emitters. Although specific research detailing the use of this compound for OLEDs is not yet widespread, its potential as a precursor to such materials is significant, given the established use of other indole derivatives in this field. Commercial suppliers of chemical building blocks for material science sometimes categorize this compound under "OLED Materials," indicating its recognized potential in this area. bldpharm.com
Potential in Corrosion Inhibition Studies
Recent research has demonstrated the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound, referred to as FIC in these studies, has shown significant inhibition efficiency, which increases with its concentration.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that this compound functions as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition mechanism involves the adsorption of the molecule onto the mild steel surface, forming a protective barrier that shields the metal from the corrosive medium. Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulations have further elucidated the adsorption behavior and inhibitory action of this compound.
| Concentration (ppm) | Inhibition Efficiency (%EF) | Inhibition Type |
|---|---|---|
| 90 | 76.2% | Mixed-type |
Emerging Therapeutic Applications and Drug Discovery Paradigms
The versatility of this compound as a synthetic intermediate opens avenues for its use in contemporary drug discovery paradigms. Its derivatives are being explored for a range of therapeutic targets.
The synthesis of indole-2-carboxamides from related precursors has led to the discovery of potent allosteric modulators for the cannabinoid CB1 receptor, which is a target for various neurological and psychiatric disorders. nih.gov The ability to introduce diverse functionalities via the aldehyde group at the C3 position of this compound could be leveraged to create libraries of compounds for screening against various biological targets.
Furthermore, the core structure is amenable to molecular hybridization approaches, where it can be combined with other pharmacophores to create novel chemical entities with potentially enhanced or dual-acting therapeutic profiles. For instance, hybrid molecules incorporating the indole nucleus and other biologically active moieties are being investigated as antiproliferative agents. tandfonline.com
Synergistic Research with Other Compound Classes
The reactivity of this compound makes it a prime candidate for use in multicomponent reactions (MCRs). MCRs are a powerful tool in modern organic synthesis and drug discovery, allowing for the construction of complex molecules in a single step from three or more reactants. The indole nucleus is known to participate in various MCRs, and the functional groups of the title compound provide additional reaction sites. nih.govarkat-usa.org
While specific studies detailing synergistic research between this compound and other distinct compound classes are still an area of active development, the potential for such collaborations is vast. For example, in the synthesis of complex heterocyclic systems, the sequential or one-pot reaction of this indole derivative with other building blocks, potentially catalyzed by transition metals or organocatalysts, could lead to novel molecular architectures that would be difficult to access through traditional linear syntheses. beilstein-journals.org The exploration of such synergistic transformations represents a promising direction for future research.
Challenges and Perspectives in Indole Chemistry
The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and materials science due to its prevalence in biologically active compounds. news-medical.netresearchgate.netsciencedaily.com Despite its importance, the synthesis and functionalization of the indole nucleus present significant and ongoing challenges for chemists. However, emerging methodologies and novel perspectives are continuously expanding the toolkit for indole chemistry, paving the way for the creation of novel and complex molecules.
A primary challenge in indole chemistry lies in the regioselective functionalization of its carbon-hydrogen (C-H) bonds. nih.gov The indole ring has six distinct C-H bonds, but its intrinsic electronic properties favor reactions at the C3 position, making selective modification of other positions, particularly the C4, C5, C6, and C7 positions on the benzene ring portion, notoriously difficult. news-medical.netnih.gov The C4 position, for instance, is often considered the least reactive site, and strategies for its manipulation have historically been underdeveloped, often requiring harsh reaction conditions. nih.gov Similarly, direct and selective functionalization of the C5 position has remained a significant hurdle due to its low reactivity. news-medical.netsciencedaily.com Overcoming these challenges is crucial as many important natural products and pharmaceutical agents feature substitutions at these less-reactive positions. nih.gov
Another challenge is the development of sustainable and efficient synthetic methods. Traditional indole syntheses can suffer from poor yields, the need for harsh conditions, or the formation of multiple isomers that require difficult purification steps. znaturforsch.com Furthermore, the nucleophilicity of the indole nitrogen can compete with reactions at carbon positions, complicating synthetic strategies, especially in N-alkylation reactions. organic-chemistry.org
In recent years, significant progress has been made to address these hurdles, offering promising perspectives for the future of indole chemistry. Transition metal catalysis has emerged as a powerful strategy for the late-stage diversification of indoles through C-H activation. nih.gov This allows for the direct introduction of functional groups at specific positions that were previously difficult to access. For example, researchers have recently developed a method using an inexpensive copper-based catalyst to selectively attach alkyl groups to the C5 position of indoles with high yields. news-medical.netsciencedaily.com This copper-catalyzed approach is more affordable and scalable, which is particularly valuable in drug development. news-medical.net Modern techniques, including photoredox and enzymatic catalysis, are also providing new avenues for C-C and C-heteroatom bond formations under mild conditions. nih.gov
The use of pre-functionalized indole building blocks, such as this compound, represents another key perspective. This compound, featuring both an electron-withdrawing formyl group at the C3 position and an ethyl carboxylate group at C2, serves as a versatile and valuable starting material. Its synthesis is typically achieved through the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate (B1230498). znaturforsch.com
| Property | Value |
|---|---|
| CAS Number | 18450-27-6 biosynth.com |
| Molecular Formula | C₁₂H₁₁NO₃ biosynth.comguidechem.com |
| Molecular Weight | 217.22 g/mol biosynth.comguidechem.com |
| Topological Polar Surface Area | 59.2 Ų guidechem.com |
| Hydrogen Bond Acceptor Count | 3 guidechem.com |
| Rotatable Bond Count | 4 guidechem.com |
The strategic placement of the formyl and carboxylate groups in this compound allows it to be a key intermediate in the synthesis of more complex heterocyclic systems and natural product analogues. znaturforsch.com For instance, it is used in condensation reactions with active methylene compounds like 2-thiohydantoin and rhodanine derivatives to prepare aplysinopsin analogues, which are of interest for their biological activities. znaturforsch.com This approach, which builds complexity from a pre-functionalized core, elegantly circumvents the challenges associated with direct C-H functionalization of the parent indole.
The future of indole chemistry will likely focus on the continued development of highly selective and sustainable catalytic systems. The exploration of electrophilic indole chemistry, the "dark-side" of its reactivity, is also providing new ways to form specific bonds that are difficult to achieve through conventional methods. researchgate.net As these advanced synthetic strategies mature, they will enable chemists to more efficiently access the vast and largely unexplored chemical space of substituted indoles, accelerating discovery in medicine and materials science.
Q & A
Q. What synthetic methods are commonly employed to prepare ethyl 3-formyl-1H-indole-2-carboxylate and its derivatives?
this compound is synthesized via formylation of ethyl indole-2-carboxylate using POCl₃ in dimethylformamide (DMF), followed by purification under mild conditions . Derivatives are typically generated through condensation reactions with nucleophiles like 2-thiomethylene compounds, rhodanine, or barbituric acid derivatives. For example:
- Aplysinopsin analogs : Condensation with 2-thiomethylene derivatives (e.g., 3-aryl-2-thiohydantoins) in acetic acid/sodium acetate under reflux yields thioaplysinopsins with varying substituents .
- β-Carboline derivatives : Cyclocondensation with tryptamine analogs or enaminones forms fused indole systems, critical for CNS-targeting activity . Key data :
| Derivative | Reactants | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|---|
| 7e | 5e + 2 | 20 | >350 | IR, MS |
| 9a | 8a + 2 | 60 | 293–295 | ¹H/¹³C NMR, IR |
Q. How is the structure of this compound derivatives confirmed?
Structural validation relies on multi-technique analysis:
- Spectroscopy : ¹H/¹³C NMR for substituent positioning, IR for functional groups (e.g., C=O at ~1700 cm⁻¹), and HRMS for molecular formula .
- X-ray crystallography : For unambiguous confirmation, as demonstrated for compound 4 (CCDC deposition: 290079), solved via SHELX programs (DENZO, SIR97) .
- Thermal analysis : Melting points and decomposition profiles aid in purity assessment .
Q. What are the primary applications of this compound in drug discovery?
The compound serves as a versatile scaffold for bioactive molecules:
- Anticancer agents : Aplysinopsin analogs (e.g., 7f ) exhibit cytotoxicity via tubulin inhibition or DNA intercalation .
- Neuroactive compounds : β-Carboline derivatives target benzodiazepine receptors, modulating GABAergic signaling .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in condensation reactions?
Electron-withdrawing groups (e.g., 2-ethoxycarbonyl) reduce nucleophilic attack at the indole C3 position, necessitating optimized conditions:
Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?
Factorial design (e.g., Taguchi or orthogonal arrays) systematically evaluates variables:
Q. How can conflicting spectroscopic data (e.g., unexpected ¹H NMR shifts) be resolved during structural elucidation?
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Variable-temperature NMR : Identifies tautomeric equilibria in rhodanine derivatives (e.g., 9a–9c ) .
- DFT calculations : Predict chemical shifts for comparison with experimental data, resolving ambiguities in β-carboline systems .
Q. What methodologies are used to correlate structural features of aplysinopsin analogs with biological activity?
- SAR studies : Systematic variation of substituents (e.g., aryl vs. alkyl groups in 7a–7f ) identifies pharmacophores for cytotoxicity .
- Docking simulations : Predict binding modes to tubulin or GABA receptors, validated via IC₅₀ assays .
Methodological Considerations
- Avoid enaminone-based routes for 2-ethoxycarbonyl-substituted indoles due to electronic deactivation .
- Prioritize SHELXL for refining high-resolution crystallographic data, ensuring accuracy in bond-length/angle measurements .
- Validate synthetic protocols with control experiments (e.g., omitting catalysts) to confirm reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
